molecular formula C18H24N4O B2385247 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one CAS No. 881566-98-9

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one

Cat. No.: B2385247
CAS No.: 881566-98-9
M. Wt: 312.417
InChI Key: NRWPIFKYXFSIHB-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one is a complex organic compound that features a benzimidazole moiety, a pyrrole ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .

Mechanism of Action

The mechanism by which 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or altering protein function. The pyrrole ring and amino group can further modulate these interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both the benzimidazole and pyrrole rings, along with the heptyl chain, allows for diverse interactions and applications that are not possible with simpler analogs .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-heptyl-5-imino-2H-pyrrol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-2-3-4-5-8-11-22-12-15(23)16(17(22)19)18-20-13-9-6-7-10-14(13)21-18/h6-7,9-10,19,23H,2-5,8,11-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLPPNQWZVYLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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